An In-depth Technical Guide to 3,3-Dimethylcyclohexan-1-amine: Properties, Spectroscopy, and Handling
An In-depth Technical Guide to 3,3-Dimethylcyclohexan-1-amine: Properties, Spectroscopy, and Handling
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,3-Dimethylcyclohexan-1-amine, a substituted cycloaliphatic amine. As a bifunctional molecule featuring a primary amine group on a sterically hindered cyclohexane scaffold, it serves as a valuable building block in synthetic and medicinal chemistry. This document delineates its core physicochemical properties, detailed spectroscopic profile, common synthetic routes, and essential safety protocols, offering a foundational resource for its application in research and development.
Compound Identification and Core Structure
Accurate identification is paramount for regulatory compliance, procurement, and scientific documentation. The fundamental identifiers for 3,3-Dimethylcyclohexan-1-amine are listed below.
| Identifier | Value | Source |
| IUPAC Name | 3,3-dimethylcyclohexan-1-amine | [1] |
| CAS Number | 37694-43-2 | [1] |
| Molecular Formula | C₈H₁₇N | [1] |
| Molecular Weight | 127.23 g/mol | [1] |
| Canonical SMILES | CC1(CCCC(C1)N)C | [1] |
| InChIKey | DUMSDLPWUAVLJQ-UHFFFAOYSA-N | [1] |
| Synonyms | 3,3-Dimethylcyclohexanamine, 3,3-Dimethyl-cyclohexylamine | [1] |
Physicochemical Properties
The physical properties of a compound govern its behavior in various experimental conditions, from reaction solvent selection to purification methods. The gem-dimethyl group at the C3 position introduces significant steric hindrance, influencing the molecule's boiling point, density, and solubility compared to unsubstituted cyclohexylamine.
| Property | Value | Source |
| Monoisotopic Mass | 127.136 Da | [1][2] |
| Boiling Point | ~160.5 °C at 760 mmHg (estimated) | [3] |
| Density | ~0.834 g/cm³ (estimated) | [3] |
| XlogP3 | 1.9 | [1] |
| Flash Point | ~30.2 °C (estimated) | [3] |
| Vapor Pressure | ~2.38 mmHg at 25°C (estimated) | [3] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of 3,3-Dimethylcyclohexan-1-amine. The following sections detail the expected spectral characteristics based on established principles of organic spectroscopy.
Mass Spectrometry (MS)
In accordance with the Nitrogen Rule , the odd-numbered molecular weight of 127 amu is indicative of a compound containing an odd number of nitrogen atoms.[4] Under electron ionization (EI), the molecular ion (M⁺) peak is expected at m/z = 127. The primary fragmentation pathway for cyclic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This process is predicted to yield a characteristic base peak.[5]
-
Molecular Ion (M⁺): m/z = 127
-
Predicted Base Peak: m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment resulting from alpha-cleavage.
Infrared (IR) Spectroscopy
As a primary aliphatic amine, its IR spectrum is distinguished by characteristic absorptions from N-H and C-N bonds. These peaks are crucial for functional group identification.[4][6]
-
N-H Stretch: Two distinct, sharp bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[4][6]
-
N-H Bend (Scissoring): A moderate absorption is anticipated in the 1650-1580 cm⁻¹ range.[6]
-
C-N Stretch: A weak to medium band is expected between 1250–1020 cm⁻¹.[6]
-
N-H Wag: A strong, broad absorption may appear in the 910-665 cm⁻¹ region.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum is expected to show several key signals. The two methyl groups at the C3 position, being chemically equivalent, should appear as a sharp singlet. The proton on the carbon bearing the amine group (C1) will be deshielded. The N-H protons of the primary amine typically appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration.[4] The identity of the N-H signal can be confirmed by its disappearance from the spectrum upon shaking the sample with D₂O.[4]
-
¹³C NMR: The carbon atom attached to the nitrogen (C1) will be deshielded and appear further downfield compared to the other ring carbons.[4] Due to the plane of symmetry, a total of 6 distinct carbon signals are expected: C1, C2/C6, C3, C4/C5, and the two equivalent methyl carbons.
Synthesis, Reactivity, and Applications
Synthetic Pathway: Reductive Amination
A prevalent and efficient method for synthesizing 3,3-Dimethylcyclohexan-1-amine is the reductive amination of its corresponding ketone, 3,3-dimethylcyclohexanone. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the target amine.
Caption: Reductive amination of 3,3-dimethylcyclohexanone.
Chemical Reactivity
The chemistry of 3,3-Dimethylcyclohexan-1-amine is dominated by the primary amine group.
-
Basicity: As a typical aliphatic amine, it is a weak base and will react with acids to form the corresponding ammonium salts.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling it to participate in a wide range of reactions, including acylation, alkylation, and condensation reactions.
Applications in Drug Development
Substituted cyclohexylamine scaffolds are prevalent in many biologically active molecules. The unique steric profile of the 3,3-dimethyl substitution can be exploited by medicinal chemists to:
-
Improve metabolic stability by blocking sites susceptible to enzymatic oxidation.
-
Fine-tune ligand-receptor binding interactions by providing a rigid, well-defined conformational constraint.
-
Enhance solubility and other pharmacokinetic properties.
Experimental Workflow and Safety
Standard Characterization Workflow
A logical workflow is critical for the unambiguous identification and quality control of a synthesized chemical entity.
Caption: General workflow for chemical synthesis and characterization.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
Sample Application: Place a single drop of neat 3,3-Dimethylcyclohexan-1-amine directly onto the center of the ATR crystal.
-
Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.
Safety and Hazard Information
3,3-Dimethylcyclohexan-1-amine is classified as a hazardous substance. Adherence to safety protocols is mandatory.
-
GHS Classification:
-
Handling Precautions:
-
Always handle this compound within a certified chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]
-
In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
References
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